Isoquinoline, 5-chloro-6-fluoro-
Overview
Description
Isoquinoline, 5-chloro-6-fluoro- is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 5-chloro-6-fluoro- typically involves the introduction of chlorine and fluorine atoms into the isoquinoline ring. One common method is the nucleophilic substitution of halogen atoms. For instance, starting with a chlorinated isoquinoline, fluorination can be achieved using reagents like Selectfluor® under specific conditions . Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings .
Industrial Production Methods
Industrial production of Isoquinoline, 5-chloro-6-fluoro- may involve large-scale nucleophilic substitution reactions or cyclization processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 5-chloro-6-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of halogen atoms with other nucleophiles.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Cross-Coupling Reactions: Formation of carbon-carbon bonds using reagents like boron compounds in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like Selectfluor® for fluorination.
Cross-Coupling Reactions: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated isoquinoline derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Isoquinoline, 5-chloro-6-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of materials with specific properties, such as light-emitting diodes (LEDs) and other electronic components
Mechanism of Action
The mechanism of action of Isoquinoline, 5-chloro-6-fluoro- involves its interaction with specific molecular targets and pathwaysThis can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its wide range of biological activities.
5-Chloroisoquinoline: A chlorinated derivative with distinct chemical properties.
6-Fluoroisoquinoline: A fluorinated derivative with unique biological activities.
Uniqueness
Isoquinoline, 5-chloro-6-fluoro- is unique due to the combined presence of chlorine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-substituted counterparts .
Properties
IUPAC Name |
5-chloro-6-fluoroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVIPCWMLZMENX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307852 | |
Record name | 5-Chloro-6-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918490-52-5 | |
Record name | 5-Chloro-6-fluoroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918490-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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